molecular formula C10H14N2O3 B177501 tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate CAS No. 197229-63-3

tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Cat. No.: B177501
CAS No.: 197229-63-3
M. Wt: 210.23 g/mol
InChI Key: ONCARVZCGINFRD-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H14N2O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group and a dihydropyridinyl carbamate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-oxo-1,2-dihydropyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate and 2-oxo-1,2-dihydropyridine .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the type of reaction being carried out .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl N-(2-oxo-1H-pyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCARVZCGINFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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